molecular formula C18H23NO3 B047207 Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- CAS No. 63732-74-1

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-

Cat. No.: B047207
CAS No.: 63732-74-1
M. Wt: 301.4 g/mol
InChI Key: QKWBBJJDJIZUKM-XKTXQELYSA-N
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Description

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is a complex organic compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties and includes compounds such as morphine and codeine. The compound’s structure features a morphinan backbone with various functional groups, including an epoxy group, a methoxy group, and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:

    Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.

    Introduction of the Epoxy Group: The epoxy group is introduced through an epoxidation reaction, typically using peracids such as m-chloroperbenzoic acid (m-CPBA).

    Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide (CH3I) in the presence of a base.

    Methylation: The final methyl group is added through a similar methylation reaction.

Industrial Production Methods

Industrial production of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the epoxy group to a diol or reduce other functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Diols, alcohols

    Substitution: Various substituted morphinan derivatives

Scientific Research Applications

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other morphinan derivatives.

    Biology: Studied for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Investigated for its potential analgesic and antitussive properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to pain modulation and cough suppression.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A naturally occurring opioid with a similar structure but different functional groups.

    Codeine: Another naturally occurring opioid with a methoxy group at a different position.

    Dihydrocodeine: A semi-synthetic opioid with a similar backbone but different functional groups.

Uniqueness

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its epoxy group, in particular, differentiates it from other morphinan derivatives and contributes to its unique reactivity and interactions with biological receptors.

Properties

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3,5,11-12,14,17,20H,4,6-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBBJJDJIZUKM-XKTXQELYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213174
Record name Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63732-74-1
Record name Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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